5-Fluorothiazolo[4,5-b]pyridin-2-amine
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Overview
Description
5-Fluorothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position of the thiazolo ring, which is fused to a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Fluorothiazolo[4,5-b]pyridin-2-amine involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another method involves the heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines in DMF at 110°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed reactions are common due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluorothiazolo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyridine compounds.
Scientific Research Applications
5-Fluorothiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluorothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position plays a crucial role in its biological activity by influencing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
5-Fluorothiazolo[4,5-b]pyridin-2-amine can be compared with other similar compounds, such as:
6-Fluorothiazolo[5,4-b]pyridin-2-amine: This compound has a similar structure but differs in the position of the fluorine atom.
Thiazolo[4,5-b]pyridine derivatives: Various derivatives with different substituents at the 2-position or other positions on the ring system.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-fluoro-[1,3]thiazolo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYDAMMUQXAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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